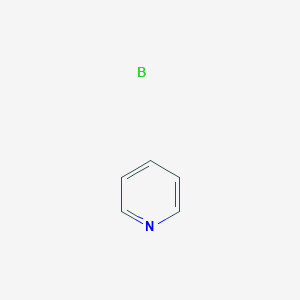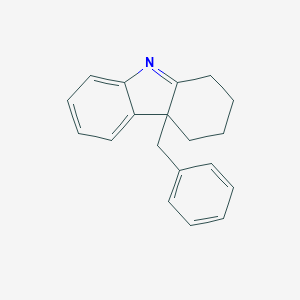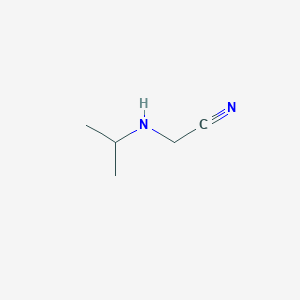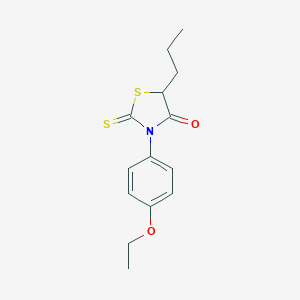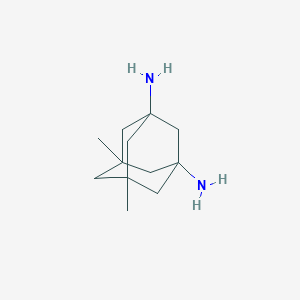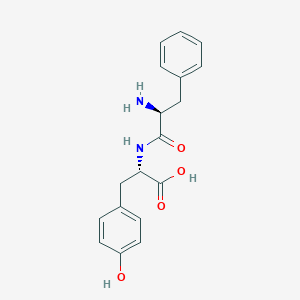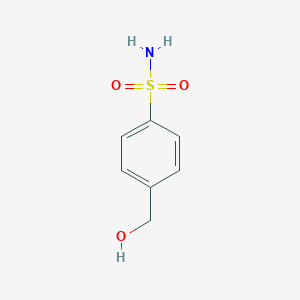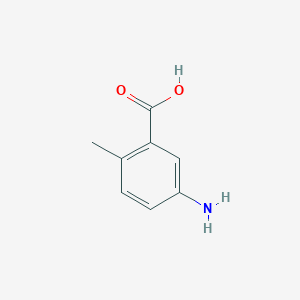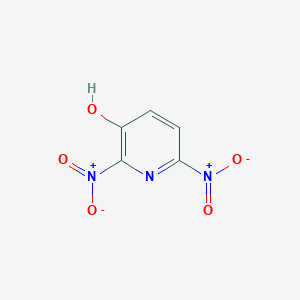
2,6-Dinitropyridin-3-ol
Vue d'ensemble
Description
2,6-Dinitropyridin-3-ol is a chemical compound with the molecular formula C5H3N3O5 . It has a molecular weight of 185.09400 . The compound is also known by other names such as 3-Hydroxy-2,6-dinitropyridine and 2,6-Dinitro-3-Pyridinol .
Synthesis Analysis
The synthesis of nitropyridines, which includes compounds like 2,6-Dinitropyridin-3-ol, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2,6-Dinitropyridin-3-ol consists of 5 carbon atoms, 3 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The exact mass of the molecule is 185.00700 .Chemical Reactions Analysis
The chemical reactions involving nitropyridines, such as 2,6-Dinitropyridin-3-ol, are complex and involve several steps . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dinitropyridin-3-ol include a density of 1.766g/cm3 and a boiling point of 515.6ºC at 760mmHg . The compound has a flash point of 265.6ºC .Applications De Recherche Scientifique
Energetic Materials Synthesis
Research by Ghule, Srinivas, and Muralidharan (2013) explores the synthesis of 3,5-Dinitropyridin-2-ol (DNP) salts, which have potential applications as energetic materials. These salts have high densities and detonation velocities, suggesting their use in explosives and propellants (Ghule, Srinivas, & Muralidharan, 2013).
Oxidative Amination
Woźniak, Bańskira, and Szpakiewicz (1993) investigated the amination of 3,5-dinitropyridines, including derivatives of 2,6-Dinitropyridin-3-ol, using liquid ammonia and potassium permanganate. This study is significant in understanding the chemical behavior and potential applications of these compounds in the synthesis of more complex molecules (Woźniak, Bańskira, & Szpakiewicz, 1993).
Synthesis of Diazatricyclododecanes
Morozova et al. (2012) demonstrated the synthesis of 2,6-Diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine, which is closely related to 2,6-Dinitropyridin-3-ol. This research contributes to the understanding of the synthesis routes and applications of these types of nitrogen-rich cyclic compounds (Morozova et al., 2012).
Coordination Chemistry and Luminescent Compounds
Halcrow (2005) discussed the synthesis and coordination chemistry of 2,6-di(pyrazolyl)pyridines, which are analogues to 2,6-Dinitropyridin-3-ol. These compounds have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).
Novel Energetic Materials
Zhou, Ma, Liu, and Yao (2017) conducted research on the synthesis of 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) from derivatives of 2,6-Dinitropyridin-3-ol. ABDP is a thermally stable energetic material, indicating potential applications in explosives or propellants (Zhou, Ma, Liu, & Yao, 2017).
Dipolar Cycloaddition Reactions
Celebi et al. (2010) explored the dipolar cycloaddition reactions of pyridinium-3-olates, related to 2,6-Dinitropyridin-3-ol, which could lead to the synthesis of novel organic compounds with potential applications in various fields (Celebi et al., 2010).
Catalysis and Spin-Crossover Switches
Halcrow (2014) reviewed the applications of 2,6-di(pyrazol-1-yl)pyridine derivatives, similar to 2,6-Dinitropyridin-3-ol, in catalysis and the creation of spin-crossover switches, highlighting their versatility in chemical applications (Halcrow, 2014).
Synthesis of Polyimides
Zhang et al. (2005) conducted a study on novel polyimides derived from 2,6-Bis(3-aminobenzoyl) pyridine, which is structurally related to 2,6-Dinitropyridin-3-ol. This research contributes to the development of new materials with enhanced thermal and physical properties (Zhang et al., 2005).
Propriétés
IUPAC Name |
2,6-dinitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5/c9-3-1-2-4(7(10)11)6-5(3)8(12)13/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFZOHGXYHUOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382803 | |
| Record name | 2,6-dinitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitropyridin-3-ol | |
CAS RN |
15128-91-3 | |
| Record name | 2,6-Dinitro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dinitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



